A Comprehensive Technical Guide to 1H,1H,2H,2H-Perfluorooctyl Iodide: Properties, Reactivity, and Applications
A Comprehensive Technical Guide to 1H,1H,2H,2H-Perfluorooctyl Iodide: Properties, Reactivity, and Applications
Abstract: This technical guide provides an in-depth analysis of the physical and chemical properties of 1H,1H,2H,2H-Perfluorooctyl Iodide. Intended for researchers, chemists, and professionals in drug development, this document elucidates the compound's structural characteristics, reactivity, and core applications as a pivotal intermediate in fluorochemical synthesis. We will explore its key physical data, the nature of its chemical stability and reactivity, established analytical protocols, and critical safety considerations. The guide aims to serve as an authoritative resource, grounding its claims in established scientific literature and providing practical, field-proven insights.
A Note on Nomenclature
The query "1-Iodo-1H,1H-perfluorooctane" presents a degree of structural ambiguity. Standard IUPAC naming conventions suggest the "1H,1H" designation refers to two hydrogen atoms on the first carbon of the chain, which would conflict with a "1-Iodo" substituent on the same carbon. This guide will therefore focus on the well-documented and commercially significant fluorotelomer iodide, 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane , commonly known by synonyms such as 1H,1H,2H,2H-Perfluorooctyl iodide or 2-(Perfluorohexyl)ethyl iodide. This compound is a critical building block in the synthesis of a wide array of fluorinated materials.
Key Identifiers:
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Chemical Name: 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane[1]
Part 1: Core Physical Properties
The distinct physical characteristics of 1H,1H,2H,2H-Perfluorooctyl iodide are dictated by the dominance of its long, highly fluorinated alkyl chain (the "perfluorohexyl" segment) and the terminal ethyl iodide group. The high electronegativity and density of fluorine atoms impart properties such as high density and low miscibility with common organic solvents, while the C-I bond remains a key feature for its chemical utility.
The essential physical and thermodynamic data are summarized below for rapid reference.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₄F₁₃I | [1][3] |
| Molecular Weight | 474.00 g/mol | [1] |
| Appearance | Clear, colorless to pale yellow or pink liquid | [3] |
| Boiling Point | 138 °C | [4] |
| Density | 1.94 g/mL at 20 °C (lit.) | [4] |
| Refractive Index (n²⁰/D) | 1.3575 - 1.3625 @ 20°C | [3][4] |
| Solubility | Soluble in Chloroform, Slightly in Methanol. Insoluble in water. | [4][5] |
| Sensitivity | Light Sensitive | [4] |
Note: Some properties listed are for structurally similar compounds like 1H,1H,2H,2H-Perfluorohexyl iodide (CAS 2043-55-2) due to data availability, highlighting typical characteristics of this chemical class.
Part 2: Chemical Profile: Reactivity and Stability
The chemical behavior of 1H,1H,2H,2H-Perfluorooctyl iodide is a tale of two parts: the inert, stable perfluoroalkyl backbone and the reactive C-I bond. This duality is the foundation of its utility in synthetic chemistry.
Stability and Handling
Under standard laboratory conditions, the compound is stable.[6] However, like many alkyl iodides, it is sensitive to light and may discolor over time due to the slow, light-induced homolytic cleavage of the C-I bond, which can generate trace amounts of I₂.[4] For long-term storage, it is recommended to keep it in an amber bottle or protected from light, often under an inert atmosphere. Many commercial formulations are stabilized with copper.[3]
Core Reactivity
The primary locus of reactivity is the terminal C-I bond. The strong electron-withdrawing effect of the perfluorohexyl group influences the polarity and strength of this bond, making it susceptible to both radical and nucleophilic reactions.
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Free-Radical Reactions: The relatively weak C-I bond (compared to C-H or C-F bonds) allows for easy homolytic cleavage upon initiation by heat, light, or a radical initiator. This makes it an excellent precursor for introducing the C₆F₁₃CH₂CH₂- moiety into other molecules via radical addition reactions. This is a cornerstone of fluorotelomer chemistry.[7]
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Synthetic Utility: It serves as a key intermediate in the synthesis of a variety of fluorinated compounds.[1] A primary application is its use in preparing fluorotelomer acrylates and alcohols, which are monomers for producing polymers with specialized surface properties (e.g., oleophobicity and hydrophobicity).[5]
Incompatible Materials
To ensure safety and reaction integrity, the compound should be kept away from:
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Strong Oxidizing Agents: Can lead to vigorous, potentially explosive reactions.[2]
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Strong Bases: May promote elimination reactions or other undesired side reactions.[2]
Thermal Decomposition
While stable at moderate temperatures, per- and polyfluoroalkyl substances (PFAS) will decompose at elevated temperatures. The thermal degradation of PFAS is a complex process initiated by the cleavage of the weakest bonds in the molecule.[8] For 1H,1H,2H,2H-Perfluorooctyl iodide, this would be the C-I bond, followed by C-C bond scission in the alkyl backbone at higher temperatures.[8] Thermal treatment processes like pyrolysis and incineration are being investigated for PFAS disposal, but they require high temperatures (often >700 °C) to ensure complete mineralization and prevent the formation of toxic byproducts.[9][10]
Caption: Synthetic pathways originating from 1H,1H,2H,2H-Perfluorooctyl Iodide.
Part 3: Analytical Workflow: Purity Assessment by Gas Chromatography (GC)
Assessing the purity of 1H,1H,2H,2H-Perfluorooctyl iodide is critical for its application in synthesis, where contaminants could lead to unwanted side products. Gas Chromatography (GC) is the standard method, as indicated by supplier specifications often citing purity levels of ≥96.0% (GC).[3]
Causality in Method Design
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Why GC? The compound's volatility and thermal stability make it an ideal candidate for GC analysis.
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Column Choice: A low-to-mid-polarity column (e.g., a 5% phenyl-methylpolysiloxane) is effective. While the molecule has a polarizable C-I bond, its overall character is dominated by the non-polar fluorinated chain, allowing for good separation on standard columns.
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Detector Choice: A Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds. For more detailed analysis and impurity identification, a Mass Spectrometer (MS) detector is superior, as it provides structural information on co-eluting peaks.
Step-by-Step GC Protocol
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Standard Preparation:
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Accurately weigh approximately 50 mg of a reference standard of 1H,1H,2H,2H-Perfluorooctyl iodide into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with a high-purity solvent such as ethyl acetate or chloroform. This creates a 1 mg/mL stock standard.
-
Prepare a series of working standards (e.g., 10, 50, 100 µg/mL) by serial dilution of the stock.
-
-
Sample Preparation:
-
Prepare the sample to be tested at a concentration of approximately 100 µg/mL in the same solvent used for the standards. This ensures the sample response falls within the calibration curve.
-
-
Instrumentation and Conditions:
-
Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250 °C.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.2 mL/min).
-
Oven Program:
-
Initial Temperature: 60 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
-
Detector (FID): Temperature at 300 °C.
-
-
Analysis and Data Processing:
-
Inject 1 µL of each standard and the sample.
-
Generate a calibration curve by plotting the peak area of the reference standard against its concentration.
-
Calculate the purity of the sample by comparing its peak area to the calibration curve. Purity is typically reported as area percent (% area).
-
Caption: Workflow for purity analysis via Gas Chromatography (GC).
Part 4: Safety, Handling, and Storage
As a halogenated organic compound, 1H,1H,2H,2H-Perfluorooctyl iodide requires careful handling. The information below is a summary and should be supplemented by a full review of the Safety Data Sheet (SDS).
-
Hazard Classifications: It is classified as hazardous, causing skin and eye irritation, and may cause respiratory irritation.[2][11]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side-shields or chemical goggles are mandatory.[12]
-
Hand Protection: Wear chemical-resistant gloves (e.g., PVC, nitrile).[12]
-
Skin and Body Protection: A lab coat and appropriate protective clothing should be worn. Avoid allowing the material to come into contact with skin.[12]
-
-
Handling:
-
Storage:
References
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PubChem. 1-Iodo-1H,1H-perfluorohexane. [Link]
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Arizona State University. Critical Review of Thermal Decomposition of Per- and Polyfluoroalkyl Substances: Mechanisms and Implications for Thermal Treatment Processes. [Link]
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PubChem. 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane. [Link]
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ACS Publications. Computational study of the thermal degradation of perfluoroalkyl ether carboxylic acids. [Link]
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Cheméo. Chemical Properties of 1H-Perfluorooctane (CAS 335-65-9). [Link]
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ResearchGate. Degradation of Perfluorododecyl-Iodide Self-Assembled Monolayers upon Exposure to Ambient Light. [Link]
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ACS Publications. Thermal Phase Transition and Rapid Degradation of Forever Chemicals (PFAS) in Spent Media Using Induction Heating. [Link]
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National Institutes of Health (NIH). Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. [Link]
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National Institutes of Health (NIH). 1-Iodododecane | C12H25I | CID 20282 - PubChem. [Link]
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